molecular formula C17H10Cl3N7O B15019700 N-(2-chlorophenyl)-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(2-chlorophenyl)-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B15019700
M. Wt: 434.7 g/mol
InChI Key: YKVQKBLXZWFFQB-ODCIPOBUSA-N
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Description

N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the chlorophenyl groups: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.

    Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions, to form the desired hydrazone linkage.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE include other oxadiazole derivatives with different substituents. Examples include:

  • N-(2-CHLOROPHENYL)-5-AMINO-1,2,4-OXADIAZOLE
  • N-(2,4-DICHLOROPHENYL)-5-AMINO-1,2,4-OXADIAZOLE

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds. This can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H10Cl3N7O

Molecular Weight

434.7 g/mol

IUPAC Name

6-N-(2-chlorophenyl)-5-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C17H10Cl3N7O/c18-10-6-5-9(12(20)7-10)8-21-25-15-14(22-13-4-2-1-3-11(13)19)23-16-17(24-15)27-28-26-16/h1-8H,(H,22,23,26)(H,24,25,27)/b21-8+

InChI Key

YKVQKBLXZWFFQB-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NN=CC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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